1-Decyn-3-ol 1-Decyn-3-ol
Brand Name: Vulcanchem
CAS No.: 7431-23-4
VCID: VC7998031
InChI: InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3
SMILES: CCCCCCCC(C#C)O
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

1-Decyn-3-ol

CAS No.: 7431-23-4

Cat. No.: VC7998031

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

1-Decyn-3-ol - 7431-23-4

Specification

CAS No. 7431-23-4
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name dec-1-yn-3-ol
Standard InChI InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3
Standard InChI Key DQBUGZRLSSLUKC-UHFFFAOYSA-N
SMILES CCCCCCCC(C#C)O
Canonical SMILES CCCCCCCC(C#C)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-Decyn-3-ol consists of a 10-carbon chain with a terminal alkyne (HC≡C\text{HC≡C}) and a hydroxyl group at position 3. The IUPAC name dec-1-yn-3-ol reflects this arrangement. Key structural features include:

  • Triple bond: Between C1 and C2, imparting rigidity and reactivity.

  • Hydroxyl group: On C3, enabling hydrogen bonding and nucleophilic substitution.

  • Chirality: The stereocenter at C3 allows for enantiomeric forms, such as (R)-(+)-1-Decyn-3-ol (CAS 74867-41-7) .

Physical Properties

PropertyValueSource
Molecular weight154.25 g/mol
Boiling pointNot reported-
Density~0.877 g/mL (analog data)
SMILESC#CC(O)CCCCCCC
InChIKeyDQBUGZRLSSLUKC-UHFFFAOYSA-N

The compound’s solubility in organic solvents (e.g., hexane, ethyl acetate) is inferred from its alkyne and alcohol functionalities .

Synthesis and Reaction Pathways

Synthetic Routes

While direct methods for 1-Decyn-3-ol are sparsely documented, analogous strategies for propargyl alcohols suggest feasible pathways:

  • Nucleophilic Addition: Reaction of a propargyl Grignard reagent (HC≡CMgBr\text{HC≡CMgBr}) with heptanal (C7H14O\text{C}_7\text{H}_{14}\text{O}) yields the alcohol via:

    C7H14O+HC≡CMgBrC7H14C(OH)HC≡CH+MgBrO\text{C}_7\text{H}_{14}\text{O} + \text{HC≡CMgBr} \rightarrow \text{C}_7\text{H}_{14}\text{C(OH)HC≡CH} + \text{MgBrO}

    This method aligns with protocols for chiral propargyl alcohols .

  • Isomerization: Sodium salt-mediated isomerization of 2-decyn-1-ol, as demonstrated for 3-decyn-1-ol , could theoretically reposition the hydroxyl group to C3.

Key Reactions

1-Decyn-3-ol participates in reactions typical of alkynes and alcohols:

  • Hydrogenation: Semi-hydrogenation with Lindlar catalyst produces cis-3-decen-1-ol.

  • Oxidation: Forms ketones or carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).

  • Nucleophilic Substitution: Hydroxyl group replacement with halides using SOCl2\text{SOCl}_2 or PBr3\text{PBr}_3.

Applications in Organic Synthesis

Chiral Intermediate

The (R)-enantiomer is utilized in asymmetric synthesis, such as lactonization cascades for 3′-deoxyribolactones . For example:

1-Decyn-3-olHydrolysisLactone intermediateChlorination5′-Chloro-3′-deoxyribolactone\text{1-Decyn-3-ol} \xrightarrow{\text{Hydrolysis}} \text{Lactone intermediate} \xrightarrow{\text{Chlorination}} \text{5′-Chloro-3′-deoxyribolactone}

This highlights its role in synthesizing bioactive molecules.

Biological Activity and Toxicity

Ecotoxicology

Green algae (Pseudokirchneriella subcapitata) studies on 3-decyn-1-ol reveal EC₅₀ values of 12.5 mg/L, suggesting moderate aquatic toxicity. 1-Decyn-3-ol likely shares comparable environmental risks due to structural similarity.

Comparative Analysis with Structural Analogs

CompoundStructureKey Differences
3-Decyn-1-olHC≡C-C8H16-OH\text{HC≡C-C}_8\text{H}_{16}\text{-OH}Hydroxyl on C1; lower steric hindrance
9-Decyn-1-olHC≡C-C8H16-OH\text{HC≡C-C}_8\text{H}_{16}\text{-OH}Terminal alkyne; used in PROTACs
1-Octyn-3-olHC≡C-C5H10-OH\text{HC≡C-C}_5\text{H}_{10}\text{-OH}Shorter chain; higher volatility

1-Decyn-3-ol’s extended carbon chain enhances lipophilicity (logP=2.71\log P = 2.71) compared to shorter analogs .

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